Boc-(S)-2-amino-3-(3-indolyl)propionitrile
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Overview
Description
Boc-(S)-2-amino-3-(3-indolyl)propionitrile is a compound that features an indole moiety, which is a significant structural motif in many natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrile group attached to a propionic acid backbone. The indole ring is known for its aromaticity and diverse reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Boc-protected hydrazines in a cyclization reaction with alkynes to form the indole ring . The reaction conditions often include the use of transition metal catalysts, such as rhodium or cobalt, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Boc-(S)-2-amino-3-(3-indolyl)propionitrile may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-2-amino-3-(3-indolyl)propionitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Boc-(S)-2-amino-3-(3-indolyl)propionitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Boc-(S)-2-amino-3-(3-indolyl)propionitrile involves its interaction with various molecular targets and pathways. The indole moiety can bind to biological targets such as enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: Similar structure but lacks the Boc protecting group and the amino group.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Tryptophan: An amino acid with an indole ring but lacks the nitrile group and Boc protection.
Uniqueness
Boc-(S)-2-amino-3-(3-indolyl)propionitrile is unique due to the combination of the Boc protecting group, the amino group, and the nitrile group, which provides a versatile platform for further functionalization and derivatization. This combination enhances its utility in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
tert-butyl N-[1-cyano-2-(1H-indol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHHXZGOLWLBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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